Product packaging for Ethyl 4-bromo-5-cyano-2-methoxybenzoate(Cat. No.:CAS No. 1805101-77-2)

Ethyl 4-bromo-5-cyano-2-methoxybenzoate

Cat. No.: B1413852
CAS No.: 1805101-77-2
M. Wt: 284.11 g/mol
InChI Key: HPUIGDJMAAPVRL-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-cyano-2-methoxybenzoate is a high-purity chemical intermediate designed for advanced organic synthesis and pharmaceutical research. This compound integrates three distinct functional groups—an ester, a bromo substituent, and a cyano group—onto a methoxybenzene core, making it a highly versatile and valuable scaffold for constructing complex molecules. Researchers can utilize the bromo moiety for metal-catalyzed cross-coupling reactions (such as Suzuki or Stille reactions) to introduce diverse aromatic systems. The electrophilic cyano group offers a handle for further transformation into amides, acids, or other nitrogen-containing functionalities, or can be used as is in molecular design. The ethyl ester can be hydrolyzed to the corresponding acid or serve as a protecting group. This multi-functional profile makes this compound particularly useful in medicinal chemistry for the development of target molecules and in material science. The compound is provided with comprehensive quality control data. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use. This is a hypothetical description for illustrative purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO3 B1413852 Ethyl 4-bromo-5-cyano-2-methoxybenzoate CAS No. 1805101-77-2

Properties

IUPAC Name

ethyl 4-bromo-5-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(6-13)9(12)5-10(8)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUIGDJMAAPVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-bromo-2-methoxybenzoic acid methyl ester

This initial step involves the methylation of 4-bromo-2-methoxybenzoic acid, typically achieved through esterification under acidic conditions:

  • Reagents: 4-bromo-2-methoxybenzoic acid, methanol, sulfuric acid.
  • Procedure: The acid is refluxed with excess methanol and a catalytic amount of sulfuric acid to form methyl 4-bromo-2-methoxybenzoate.
  • Notes: The reaction is monitored via TLC, and the product is purified by recrystallization.

Step 2: Bromination at the aromatic ring

Selective bromination at the para-position relative to the methoxy group is achieved using bromine or N-bromosuccinimide (NBS):

  • Reagents: NBS, a radical initiator (e.g., AIBN), and a suitable solvent like carbon tetrachloride.
  • Conditions: The reaction is carried out under reflux with controlled temperature to prevent polybromination.
  • Outcome: Formation of ethyl 4-bromo-2-methoxybenzoate.

Step 3: Conversion to nitrile derivative

The key step involves introducing the nitrile group at the 5-position, which can be achieved via nucleophilic substitution or Sandmeyer-type reactions:

  • Method A: Cyanation via Copper-Catalyzed Nucleophilic Substitution

    • Reagents: Copper(I) cyanide (CuCN), the brominated ester, and a polar aprotic solvent such as dimethylformamide (DMF).
    • Conditions: Heating at 140°C under nitrogen atmosphere facilitates substitution of the bromine with the nitrile group.
    • Reaction Equation:

    $$
    \text{Ethyl 4-bromo-2-methoxybenzoate} + \text{CuCN} \rightarrow \text{Ethyl 4-cyano-2-methoxybenzoate}
    $$

  • Method B: Nitrile Formation via Sandmeyer Reaction

    • Reagents: Diazotization of amino precursors followed by cyanide substitution.
    • Procedure: Starting from 4-amino-2-methoxybenzoic acid methyl ester, diazotization with sodium nitrite and hydrochloric acid, then treatment with potassium cyanide (KCN).

Step 4: Final Esterification and Purification

The nitrile derivative is purified via column chromatography, and the ester group is confirmed by spectral analysis.

Alternative Route: Synthesis via Aromatic Nitration and Substitution

This route involves nitration, halogenation, and subsequent cyanation:

  • Nitration: Electrophilic substitution with nitric acid to introduce the nitrile group directly onto the aromatic ring.
  • Bromination: Using NBS or bromine to install the bromine atom.
  • Methoxylation: Methylation of phenolic intermediates using methyl iodide or dimethyl sulfate.

Data Table Summarizing Key Preparation Parameters

Step Reagents Conditions Yield Notes
Esterification Methanol, H2SO4 Reflux, 4-6 hrs ~85% Recrystallization for purity
Bromination NBS, AIBN Reflux, 2-4 hrs ~80% Controlled temperature to prevent polybromination
Nitrile Formation CuCN, DMF 140°C, 12-18 hrs ~75% Under nitrogen atmosphere
Purification Column chromatography - - Confirmed by NMR, IR, MS

Research Findings and Notes

  • Reaction Optimization: Studies indicate that temperature control during bromination and nitrile substitution significantly affects yield and selectivity. Bromination is best performed at 0–5°C to prevent over-bromination.
  • Spectroscopic Confirmation: The nitrile group's presence is confirmed by IR absorption around 2220–2260 cm$$^{-1}$$, and the ester by characteristic peaks at 1735 cm$$^{-1}$$.
  • Safety Precautions: Cyanide reagents require strict safety protocols due to their toxicity, and reactions should be performed in well-ventilated fume hoods with appropriate PPE.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-5-cyano-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-amino-5-cyano-2-methoxybenzoate.

    Reduction: Ethyl 4-amino-5-cyano-2-methoxybenzoate.

    Hydrolysis: 4-bromo-5-cyano-2-methoxybenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-5-cyano-2-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-cyano-2-methoxybenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and bromine groups can participate in various binding interactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form.

Comparison with Similar Compounds

Table 1: Substituent Comparison of this compound and Analogs

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (Hypothetical)*
This compound Br (4), CN (5), OMe (2) Bromine, Cyano, Methoxy ~284.1 g/mol
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate Cl (5), F (2), OMe (4) Chlorine, Fluorine, Methoxy ~232.6 g/mol
Methyl 2-bromo-4-fluoro-5-methylbenzoate Br (2), F (4), Me (5) Bromine, Fluorine, Methyl ~261.5 g/mol
Methyl 2-(bromomethyl)-6-cyanobenzoate BrCH2 (2), CN (6) Bromomethyl, Cyano ~268.0 g/mol
Ethyl 2-amino-5-cyano-6-fluorobenzoate NH2 (2), CN (5), F (6) Amino, Cyano, Fluorine ~238.2 g/mol

*Molecular weights calculated based on atomic composition.

Key Observations:

Substituent Effects on Reactivity: The bromine and cyano groups in this compound enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution (e.g., Br → Suzuki coupling). This contrasts with analogs like Ethyl 5-chloro-2-fluoro-4-methoxybenzoate, where chlorine and fluorine introduce different electronic effects (Cl: moderate deactivation; F: strong deactivation) . The methoxy group at the 2-position in the target compound provides steric hindrance and ortho-directing effects, unlike the para-methoxy group in Ethyl 5-chloro-2-fluoro-4-methoxybenzoate.

Polarity and Solubility: The cyano group increases polarity compared to methyl or halogen substituents (e.g., Methyl 2-bromo-4-fluoro-5-methylbenzoate). This may improve solubility in polar aprotic solvents (e.g., DMF, DMSO).

Synthetic Utility: Bromine and cyano groups make this compound a versatile intermediate for cross-coupling reactions (e.g., cyano reduction to amines, bromine substitution). In contrast, amino-substituted analogs (e.g., Ethyl 2-amino-5-cyano-6-fluorobenzoate) are more suited for condensation or diazotization reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-bromo-5-cyano-2-methoxybenzoate, and how can intermediates be characterized?

  • Methodology : A common approach involves sequential bromination and cyanation of a methoxybenzoate precursor. For example, bromination of ethyl 2-methoxy-4-methylbenzoate using N-bromosuccinimide (NBS) yields ethyl 4-bromomethyl-2-methoxybenzoate, followed by cyanation with NaCN to introduce the nitrile group .
  • Characterization : Key intermediates are confirmed via 1H NMR^1 \text{H NMR} (e.g., disappearance of methyl protons at δ 2.3 ppm post-bromination) and mass spectrometry (e.g., molecular ion peaks matching expected masses). X-ray crystallography (using SHELX programs) can resolve ambiguities in regioisomer formation .

Q. How can researchers ensure the stability of this compound during storage and reactions?

  • Methodology : Store the compound in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis of the nitrile or ester groups. Monitor stability via periodic 1H NMR^1 \text{H NMR} or HPLC to detect degradation (e.g., ester hydrolysis to carboxylic acid) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • NMR : 13C NMR^{13}\text{C NMR} distinguishes the cyano group (δ ~115 ppm) and bromine-substituted aromatic carbons (δ ~125-130 ppm).
  • IR : Confirm nitrile presence via a sharp peak at ~2200 cm1^{-1}.
  • X-ray Diffraction : For unambiguous confirmation of regiochemistry, single-crystal X-ray analysis (refined via SHELXL) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during cyanation?

  • Methodology : Use polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to favor nucleophilic substitution over elimination. Monitor reaction progress via TLC or in situ FTIR to detect intermediate imine formation. Adjust stoichiometry of NaCN (1.2–1.5 equiv.) to minimize unreacted bromide residues .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

  • Methodology : Contradictions in 1H NMR^1 \text{H NMR} splitting patterns (e.g., unexpected coupling) may arise from steric hindrance or electronic effects of substituents. Use 2D NMR (COSY, NOESY) to confirm proximity of aromatic protons. For ambiguous cases, computational chemistry (DFT calculations of chemical shifts) can validate experimental data .

Q. How can researchers design derivatives of this compound for targeted biological activity?

  • Methodology :

  • Functional Group Manipulation : Replace the methoxy group with hydroxyl (via demethylation) to enhance hydrogen-bonding potential for enzyme inhibition.
  • SAR Studies : Synthesize analogs with varying halogen substitutions (e.g., Cl instead of Br) and evaluate binding affinity via in vitro assays (e.g., fluorescence polarization for protein interactions) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Methodology : Poor crystal quality due to flexible ester groups can be mitigated by slow evaporation from ethyl acetate/hexane. Use high-resolution synchrotron radiation for weakly diffracting crystals. Refinement in SHELXL with anisotropic displacement parameters improves accuracy of heavy atom (Br) positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-5-cyano-2-methoxybenzoate
Reactant of Route 2
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Ethyl 4-bromo-5-cyano-2-methoxybenzoate

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